2-((1-(2-(azepan-1-yl)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)-N-propylacetamide
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Overview
Description
Azepan-1-yl and indol-3-yl are both parts of many bioactive compounds . Azepan-1-yl is a seven-membered heterocyclic compound containing nitrogen . Indol-3-yl is a part of the indole group, which is a common structure in many natural products and pharmaceuticals .
Synthesis Analysis
The synthesis of similar compounds often involves reactions like the Petasis reaction . This reaction is used to synthesize a wide variety of organic compounds, including alkylaminophenol compounds .Molecular Structure Analysis
The molecular structure of similar compounds can be quite complex. For example, the molecule 2-[(2-aminopropane)sulfonyl]-1-(azepan-1-yl)ethan-1-one contains a total of 39 bonds, including 17 non-H bonds, 3 multiple bonds, 4 rotatable bonds, 3 double bonds, 1 seven-membered ring, 1 tertiary amide (aliphatic), 1 primary amine (aliphatic), and 1 sulfone .Physical and Chemical Properties Analysis
The physical and chemical properties of similar compounds can be determined using various techniques. For example, the compound 2-(1-Azepanyl)ethanol has a density of 1.0±0.1 g/cm3, a boiling point of 231.3±13.0 °C at 760 mmHg, and a molar refractivity of 42.1±0.3 cm3 .Scientific Research Applications
Synthesis and Chemical Properties
Sequential 1,3-N- to C- and 1,3-C- to C-Migration of Sulfonyl Groups : A study highlighted the synthesis of 1,4-diazepines through a sequential 1,3-N- to C- and 1,3-C- to C-migration of sulfonyl groups. This process involves an aza-[5 + 2] cycloaddition reaction of indoloazomethine ylides, leading to C-sulfonylated 1,4-diazepines, demonstrating an innovative approach to synthesizing complex heterocyclic compounds (Heo et al., 2020).
Synthesis of Indolizidines and Hexahydropyrrolo[1,2-a]azepin-3-ones : Research on the convergent asymmetric synthesis from (S)-5-(tosylmethyl)-2-pyrrolidinone led to the synthesis of indolizidines and the less common hexahydropyrrolo[1,2-a]azepin-3-ones. This domino process highlights the chemical versatility of sulfonamide derivatives in synthesizing complex heterocycles (Costa, Nájera, & Sansano, 2001).
Reaction of Indole Carboxylic Acid/Amide with Propargyl Alcohols : Another study explored the annulation, unexpected 3- to 2-carboxylate/amide migration, and decarboxylative cyclization of indole carboxylic acid/amide with propargyl alcohols. This research demonstrates the utility of these compounds in complex organic synthesis and the manipulation of functional groups (Selvaraj, Debnath, & Swamy, 2019).
Potential Therapeutic Implications
Antibacterial Activity of Acetamide Derivatives : A study on the synthesis of N-substituted acetamide derivatives of azinane-bearing 1,3,4-oxadiazole nucleus evaluated their antibacterial potentials. This research provides insight into the potential therapeutic applications of these derivatives against various bacterial strains, demonstrating the relevance of sulfonamide derivatives in medicinal chemistry (Iqbal et al., 2017).
Safety and Hazards
Properties
IUPAC Name |
2-[1-[2-(azepan-1-yl)-2-oxoethyl]indol-3-yl]sulfonyl-N-propylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29N3O4S/c1-2-11-22-20(25)16-29(27,28)19-14-24(18-10-6-5-9-17(18)19)15-21(26)23-12-7-3-4-8-13-23/h5-6,9-10,14H,2-4,7-8,11-13,15-16H2,1H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCVPEUTWQIPJPE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)CS(=O)(=O)C1=CN(C2=CC=CC=C21)CC(=O)N3CCCCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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